Comparative Inhibition of Voltage-Gated Sodium Channels (VGSCs): Ethyl Ester vs. Synthetic Cannabinoid Agonist
Ethyl arachidonate acts as a partial inhibitor of voltage-gated sodium channels (VGSCs), showing an IC50 of 262.7 µM in [3H]batrachotoxinin A 20 α-benzoate binding assays, which is an order of magnitude higher than the IC50 of 22.3 µM for the potent synthetic cannabinoid receptor agonist CP-55,940 . This establishes a clear quantitative baseline for its potency as a VGSC modulator.
| Evidence Dimension | IC50 for Inhibition of [3H]BTX-B Binding to VGSCs |
|---|---|
| Target Compound Data | 262.7 µM |
| Comparator Or Baseline | CP-55,940 (IC50: 22.3 µM) |
| Quantified Difference | Ethyl arachidonate is ~11.8-fold less potent. |
| Conditions | [3H]batrachotoxinin A 20 α-benzoate ([3H]BTX-B) binding assay in mouse brain synaptoneurosomes. |
Why This Matters
This data provides a crucial potency benchmark, guiding researchers on the concentration of ethyl arachidonate required to achieve partial VGSC inhibition, especially relevant in neuroscience and alcohol research where it is a key metabolite .
